molecular formula C12H14BrFO B7977525 Cyclopentyl (2-bromo-4-fluorophenyl)methanol

Cyclopentyl (2-bromo-4-fluorophenyl)methanol

Cat. No.: B7977525
M. Wt: 273.14 g/mol
InChI Key: VXUSTIYBIMHXFR-UHFFFAOYSA-N
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Description

Cyclopentyl (2-bromo-4-fluorophenyl)methanol is an organic compound with the molecular formula C12H14BrFO It is characterized by the presence of a cyclopentyl group attached to a phenyl ring substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclopentyl (2-bromo-4-fluorophenyl)methanol typically involves the reaction of cyclopentylmagnesium bromide with 2-bromo-4-fluorobenzaldehyde. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The general reaction scheme is as follows:

Cyclopentylmagnesium bromide+2-bromo-4-fluorobenzaldehydeCyclopentyl (2-bromo-4-fluorophenyl)methanol\text{Cyclopentylmagnesium bromide} + \text{2-bromo-4-fluorobenzaldehyde} \rightarrow \text{this compound} Cyclopentylmagnesium bromide+2-bromo-4-fluorobenzaldehyde→Cyclopentyl (2-bromo-4-fluorophenyl)methanol

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Cyclopentyl (2-bromo-4-fluorophenyl)methanol can undergo various chemical reactions, including:

    Oxidation: Conversion to the corresponding ketone using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: Reduction to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in ether at low temperatures.

    Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.

Major Products:

    Oxidation: Cyclopentyl (2-bromo-4-fluorophenyl)ketone.

    Reduction: this compound.

    Substitution: Cyclopentyl (2-iodo-4-fluorophenyl)methanol.

Scientific Research Applications

Cyclopentyl (2-bromo-4-fluorophenyl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopentyl (2-bromo-4-fluorophenyl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the bromine and fluorine atoms can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Cyclopentyl (2-bromo-4-fluorophenyl)methanol can be compared with other similar compounds such as:

  • Cyclopentyl (2-chloro-4-fluorophenyl)methanol
  • Cyclopentyl (2-bromo-4-chlorophenyl)methanol
  • Cyclopentyl (2-bromo-4-methylphenyl)methanol

Uniqueness: The unique combination of bromine and fluorine atoms in this compound imparts distinct chemical and physical properties, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

(2-bromo-4-fluorophenyl)-cyclopentylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrFO/c13-11-7-9(14)5-6-10(11)12(15)8-3-1-2-4-8/h5-8,12,15H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXUSTIYBIMHXFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C2=C(C=C(C=C2)F)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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